[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate
Description
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate is a complex organic compound that features a benzofuran moiety, an isoxazole ring, and a chlorophenoxy acetate group
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-14-5-7-16(8-6-14)24-12-20(23)25-11-15-10-19(27-22-15)18-9-13-3-1-2-4-17(13)26-18/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWJYLSMCNQMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)COC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Formation
The benzofuran ring is synthesized via Perkin condensation between salicylaldehyde and chloroacetone under acidic conditions. This yields 2-acetylbenzofuran, a key precursor:
$$
\text{Salicylaldehyde} + \text{Chloroacetone} \xrightarrow{\text{HCl, AcOH}} \text{2-Acetylbenzofuran} \quad
$$
Reaction Conditions :
- Temperature: 80–90°C
- Solvent: Acetic acid
- Yield: 72–78%
Bromination of 2-Acetylbenzofuran
Bromination introduces reactivity for subsequent cyclization. Bromine in acetic acid selectively substitutes the acetyl group’s α-hydrogen:
$$
\text{2-Acetylbenzofuran} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{1-(1-Benzofuran-2-yl)-2-bromoethanone} \quad
$$
Optimized Parameters :
Oxazole Ring Construction
Cyclization with urea in ethanol forms the oxazole ring. The bromoacetyl group reacts with urea’s amine, followed by dehydration:
$$
\text{1-(1-Benzofuran-2-yl)-2-bromoethanone} + \text{Urea} \xrightarrow{\text{EtOH, reflux}} \text{5-(1-Benzofuran-2-yl)-1,2-oxazol-3-amine} \quad
$$
Modifications for Methanol Derivative :
- The amine intermediate is reduced to methanol using LiAlH₄ in tetrahydrofuran (THF):
$$
\text{Oxazol-3-amine} \xrightarrow{\text{LiAlH₄, THF}} \text{5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl methanol} \quad
$$ - Yield: 65–70%
Synthesis of 2-(4-Chlorophenoxy)acetic Acid
Alkylation of 4-Chlorophenol
4-Chlorophenol reacts with chloroacetic acid under basic conditions to form the phenoxyacetate:
$$
\text{4-Chlorophenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-(4-Chlorophenoxy)acetic acid} \quad
$$
Critical Parameters :
- pH: 13 (maintained with NaOH)
- Temperature: 70°C
- Yield: 88–92%
Acid Chloride Formation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) :
$$
\text{2-(4-Chlorophenoxy)acetic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{2-(4-Chlorophenoxy)acetyl chloride} \quad
$$
Reaction Monitoring :
Esterification to Form the Final Product
The oxazole methanol and acid chloride undergo Steglich esterification using dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC):
$$
\text{Oxazole methanol} + \text{Acid chloride} \xrightarrow{\text{DCC, DMAP, CH}2\text{Cl}2} \text{[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate} \quad
$$
Optimized Conditions :
- Molar ratio (alcohol:acid chloride): 1:1.2
- Solvent: Anhydrous dichloromethane
- Temperature: 0°C → room temperature
- Yield: 75–80%
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared Spectroscopy (FTIR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzofuran synthesis | Perkin condensation | 75 | 98 |
| Oxazole cyclization | Urea, ethanol, reflux | 85 | 95 |
| Esterification | DCC/DMAP, CH₂Cl₂ | 78 | 97 |
Key Observations :
- Bromination and cyclization steps exhibit high reproducibility.
- Esterification yields improve with excess acid chloride and anhydrous conditions.
Challenges and Optimization Strategies
Byproduct Formation in Oxazole Synthesis
Ester Hydrolysis Risk
- Issue : Acidic conditions may hydrolyze the ester post-synthesis.
- Mitigation : Neutral workup with NaHCO₃ and rapid drying.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced to form dihydroisoxazoles.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoxazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its antimicrobial activity, which may involve the inhibition of microbial enzymes or disruption of cell membranes . The isoxazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Similar in structure and often used in medicinal chemistry for their biological activities.
Isoxazole derivatives: Widely studied for their pharmacological properties and used in drug discovery.
Uniqueness
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate is unique due to the combination of benzofuran, isoxazole, and chlorophenoxy acetate groups in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate is a complex organic compound notable for its unique structural features, which include a benzofuran ring, an oxazole ring, and a phenoxyacetate moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The compound's IUPAC name is [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate. Its molecular formula is C21H17ClN2O4, and it possesses a molecular weight of approximately 396.82 g/mol. The structure allows for diverse chemical modifications and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzofuran and oxazole rings can engage in hydrogen bonding and π-π interactions, which influence the compound's binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Anticancer Activity
Preliminary studies have indicated that [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate exhibits significant anticancer properties. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study reported that the compound reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values indicating potent activity.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Psoralen | Psoralen | Used in skin diseases; interacts with DNA |
| Oxaprozin | Oxaprozin | Nonsteroidal anti-inflammatory drug (NSAID) |
| [5-(1-benzofuran-2-yl)-1,2-thiazol-3-yl]methyl acetate | Thiazole | Antimicrobial activity |
The combination of benzofuran and oxazole rings with the phenoxyacetate group in our compound provides a unique profile of reactivity and biological activity compared to these analogs.
Case Studies
Several case studies have explored the biological effects of this compound:
- Anticancer Study : A recent study published in BMC Chemistry demonstrated that treatment with [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Inflammation Model : In an experimental model of arthritis, administration of this compound led to decreased swelling and pain scores compared to control groups, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended methods for synthesizing [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including esterification and heterocyclic ring formation. Key steps:
Esterification : React 2-(4-chlorophenoxy)acetic acid with [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane (DCM) .
Oxazole Formation : Cyclize precursors like propargylamines or nitrile oxides under catalytic conditions (e.g., Cu(I) catalysts for click chemistry).
- Optimization : Adjust temperature (40–60°C for esterification), solvent polarity (DCM or THF), and catalyst loading (1–5 mol%). Monitor purity via TLC and isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm ester linkage (δ ~4.5–5.5 ppm for methylene protons) and aromatic substituents (δ ~6.8–8.2 ppm for benzofuran/oxazole). -NMR (if applicable) for halogenated analogs .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., benzene/ethanol mixtures). Refine structures using SHELXL (SHELX suite) for bond-length accuracy and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH) or withdrawing (e.g., -NO) groups on the benzofuran or chlorophenoxy moieties.
- Bioassay Testing : Screen analogs against target enzymes (e.g., tyrosinase or ATF4) using IC assays. Compare with reference standards like kojic acid (IC = 20.8 µM) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to active sites. Prioritize analogs with enhanced π-π stacking or hydrogen-bond interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
Replicate Assays : Repeat enzyme inhibition studies under standardized conditions (pH, temperature, substrate concentration).
Orthogonal Validation : Use alternative assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.
Batch Analysis : Verify compound purity (HPLC >98%) and stability (e.g., degradation under assay conditions via LC-MS) .
Q. How can intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice influence physicochemical properties?
- Methodological Answer :
- Hydrogen-Bond Analysis : Use Mercury (CCDC) to map O–H⋯O interactions in crystallographic data. Stronger H-bonds correlate with higher melting points and solubility .
- Solubility Prediction : Apply Hansen solubility parameters to solvents (e.g., DMSO for polar groups) based on lattice energy calculations from crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
